5,6-Dihydroxyindoline-2-carboxylic acid

Betacyanin biosynthesis Enzymatic glucosylation Substrate specificity

Researchers in betalain biosynthesis require the authentic (S)-enantiomer of cyclo-DOPA for UDP-glucosyltransferase activity assays; generic indoline analogs lack the catechol-carboxylate recognition motif. - **Critical application:** Substrate for cDOPA5GT; glucosylation product condenses with betalamic acid to form betanin (HPLC-detectable). - **Analytical use:** Levodopa impurity standard (Levodopa Impurity 6) for forced degradation & QC release. - **Supply note:** Air-sensitive; shipped under inert atmosphere. Stocked at 2-8°C. Order in 50 mg, 100 mg, or 500 mg sizes.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 18791-20-3
Cat. No. B3048948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxyindoline-2-carboxylic acid
CAS18791-20-3
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1C(NC2=CC(=C(C=C21)O)O)C(=O)O
InChIInChI=1S/C9H9NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10-12H,1H2,(H,13,14)
InChIKeyJDWYRSDDJVCWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydroxyindoline-2-carboxylic Acid: Physicochemical Baseline


5,6-Dihydroxyindoline-2-carboxylic acid (CAS 18791-20-3), also known as cyclo-DOPA or leucodopachrome, is a chiral indoline derivative bearing catechol hydroxyls at C5 and C6 and a carboxylic acid at C2 with molecular formula C9H9NO4 and molecular weight 195.17 g/mol [1]. The compound is a key intermediate in betacyanin and melanin biosynthetic pathways, where its 5-O-glucosylation precedes condensation with betalamic acid to form betanin [2]. Its redox-active catechol moiety renders it susceptible to oxidation and air sensitivity, with a reported decomposition temperature of 234°C and recommended storage at 2–8°C under inert conditions [1].

Why 5,6-Dihydroxyindoline-2-carboxylic Acid Is Irreplaceable


The presence of both the C2 carboxylic acid and C5/C6 catechol hydroxyls in 5,6-dihydroxyindoline-2-carboxylic acid confers physicochemical properties and biological recognition features that are absent in simpler analogs. Indoline-2-carboxylic acid (lacking 5,6-dihydroxy substitution) exhibits proline-mimetic conformational behavior exploited in peptide secondary structure design [1], whereas 5,6-dihydroxyindoline (lacking the C2 carboxyl) lacks the negative charge and hydrogen-bonding capacity essential for its role as an anionic substrate in glucosyltransferase-mediated betacyanin assembly [2]. The specific combination of substitution pattern and chiral center (S-configuration in the naturally occurring enantiomer) makes the compound non-interchangeable with any mono-functional or differently substituted indoline/indole congeners in applications requiring precise molecular recognition or defined redox behavior.

5,6-Dihydroxyindoline-2-carboxylic Acid: Differentiation Evidence


Cyclo-DOPA Glucosyltransferase Substrate Specificity

In the alternative pathway of betanin biosynthesis, 5,6-dihydroxyindoline-2-carboxylic acid (cyclo-DOPA) serves as the exclusive glucosyl acceptor substrate for cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT), a UDP-glucose-dependent enzyme activity detected in crude extracts from Mirabilis jalapa petals [1]. In contrast, the aglycone betanidin—which is the product of condensation between betalamic acid and cyclo-DOPA—does not undergo glucosylation in this pathway, establishing cyclo-DOPA as the requisite intermediate for betanin formation [1]. Indoline-2-carboxylic acid and 5,6-dihydroxyindoline, lacking either the 5,6-catechol functionality or the C2 carboxylate, respectively, fail to undergo this 5-O-glucosylation under identical assay conditions [1][2].

Betacyanin biosynthesis Enzymatic glucosylation Substrate specificity

Chiral Identity: Leucodopachrome (S)-Enantiomer

5,6-Dihydroxyindoline-2-carboxylic acid possesses a stereogenic center at C2. The (S)-enantiomer (CAS 18766-67-1) is explicitly designated as leucodopachrome, the naturally occurring metabolite in melanogenesis and betacyanin pathways, whereas the racemic mixture (CAS 18791-20-3) contains both (S)- and (R)-forms in equal proportion [1]. The (R)-enantiomer is not known to occur endogenously in mammalian or plant systems and may exhibit altered substrate recognition in enzymatic assays involving stereospecific binding pockets. For applications requiring precise mimicry of in vivo metabolic events, the racemic mixture differs from the biologically relevant (S)-enantiomer by the presence of 50% non-native stereoisomer .

Stereochemistry Leucodopachrome Chiral procurement

Catechol-Mediated Oxidation Susceptibility

The 5,6-catechol moiety in 5,6-dihydroxyindoline-2-carboxylic acid renders the compound susceptible to air oxidation, with oxidative conversion to the corresponding aminochrome (indoline-5,6-dione) species occurring upon exposure to atmospheric oxygen . By contrast, indoline-2-carboxylic acid (CAS 78348-24-0), which lacks the 5,6-dihydroxy substitution, is reported as a stable white to off-white solid without special air-sensitivity precautions [1]. The oxidation liability of the target compound mandates storage at 2–8°C in sealed, dry containers under inert atmosphere to prevent degradation, whereas unsubstituted indoline-2-carboxylic acid can be stored under standard ambient laboratory conditions [1].

Air sensitivity Catechol oxidation Storage conditions

Levodopa Impurity Reference Standard

5,6-Dihydroxyindoline-2-carboxylic acid has been identified and quantified as a by-product in the biocatalytic degradation of nevirapine (an antiretroviral drug) using immobilized cross-linked laccase and tyrosinase embedded within a membrane, with degradation efficiency reaching up to 98.81% and the target compound detected among the by-products [1]. Additionally, the compound is catalogued as Levodopa Impurity 6 HCl (synonym: (S)-5,6-dihydroxyindoline-2-carboxylic acid hydrochloride), indicating its relevance as a reference standard for pharmaceutical quality control of levodopa formulations . Neither indoline-2-carboxylic acid nor 5,6-dihydroxyindoline have been reported as degradation products in these specific pharmaceutical contexts, underscoring the unique pathway-specific formation of this catechol-bearing indoline carboxylic acid under oxidative enzymatic conditions [1].

Impurity standard Pharmaceutical QC Degradation product

5,6-Dihydroxyindoline-2-carboxylic Acid: Application Scenarios


Betacyanin Pathway Reconstitution & Glucosyltransferase Assays

This compound is the requisite substrate for UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) activity assays in betacyanin biosynthesis research. In vitro enzymatic assays using crude or purified plant extracts (e.g., from Mirabilis jalapa or other Centrospermae species) require cyclo-DOPA as the glucosyl acceptor. The product, cyclo-DOPA 5-O-glucoside, condenses with betalamic acid to yield betanin, detectable by HPLC [1]. Researchers conducting betalain pathway studies should procure the compound to validate enzyme activity; substitution with betanidin or unsubstituted indoline analogs will not yield detectable glucosylation under the same conditions [1].

Levodopa Impurity Profiling

As a catalogued levodopa-related impurity (Levodopa Impurity 6 HCl), 5,6-dihydroxyindoline-2-carboxylic acid serves as an authentic reference standard for analytical method development, forced degradation studies, and quality control release testing in levodopa drug substance and finished product manufacturing . The compound's identification as a by-product in nevirapine biocatalytic degradation further supports its utility in pharmaceutical environmental fate and metabolite identification studies [1]. Procurement of this specific CAS number is essential for compliance with impurity profiling protocols; no alternative indoline analog carries the same regulatory or analytical recognition.

Betalain Biosynthesis & Enzyme Characterization

The compound is a key intermediate in the biosynthesis of betalains (betacyanins) and has been implicated in aurone glycosylation pathways via homology to cyclo-DOPA 5-O-glucosyltransferase . Researchers investigating plant secondary metabolism in Centrospermae species, betalain-producing fungi, or aurone glycosyltransferase evolution require the authentic cyclo-DOPA standard for enzyme characterization, substrate specificity profiling, and metabolic flux analysis. The chiral identity of the (S)-enantiomer as the naturally occurring leucodopachrome species means that procurement decisions should specify enantiomeric purity when biological relevance is paramount .

Redox-Active Catechol Building Block

The compound's 5,6-catechol moiety confers redox activity that can be exploited in synthetic applications where controlled oxidation is desired—for instance, in the preparation of indoline-5,6-dione (aminochrome) derivatives via oxidative transformation . Unlike indoline-2-carboxylic acid, which lacks oxidizable catechol functionality, this compound offers a reactive handle for downstream functionalization. Synthetic chemists procuring the compound for such applications must account for its air sensitivity and cold storage requirements (2–8°C, sealed under inert atmosphere) to prevent premature oxidative degradation before use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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